Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester

Chromatographic retention prediction ADME property optimization Reversed-phase HPLC method development

Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester (IUPAC: methyl 3-(4-acetoxyphenyl)propanoate, C₁₂H₁₄O₄, MW 222.24) is a para-substituted phenylpropanoate methyl ester bearing an acetyloxy (OAc) group at the 4-position. It is formally classified as Esmolol Impurity 56, a process-related and degradation impurity of the ultra-short-acting cardioselective β₁-blocker esmolol.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 54965-55-8
Cat. No. B13944069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanoic acid, 4-(acetyloxy)-, methyl ester
CAS54965-55-8
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CCC(=O)OC
InChIInChI=1S/C12H14O4/c1-9(13)16-11-6-3-10(4-7-11)5-8-12(14)15-2/h3-4,6-7H,5,8H2,1-2H3
InChIKeyUOCVMKKUMXGHFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester (CAS 54965-55-8) – Key Physicochemical Identity and Procurement-Relevant Classification


Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester (IUPAC: methyl 3-(4-acetoxyphenyl)propanoate, C₁₂H₁₄O₄, MW 222.24) is a para-substituted phenylpropanoate methyl ester bearing an acetyloxy (OAc) group at the 4-position. It is formally classified as Esmolol Impurity 56, a process-related and degradation impurity of the ultra-short-acting cardioselective β₁-blocker esmolol [1]. The compound is supplied as a characterized reference standard (typical purity ≥98% by HPLC) accompanied by COA, ¹H-NMR, MS, and HPLC data for pharmaceutical method validation and GMP-compliant quality control . Its computed LogP of ~1.72–1.80 and topological polar surface area (TPSA) of 52.6 Ų differentiate it meaningfully from the free phenol analog used as the direct esmolol precursor.

Why Methyl 3-(4-Hydroxyphenyl)propanoate and Other Phenylpropanoate Analogs Cannot Serve as Drop-In Replacements for CAS 54965-55-8


The 4-acetoxy substituent in CAS 54965-55-8 is not a mere incremental modification but a functional transformation that alters multiple selection-critical properties simultaneously. Compared to its deacetylated counterpart methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2), the target compound exhibits a 0.18–0.28 log-unit lower LogP (1.72 vs. ~1.90–2.00), a 6.1 Ų higher TPSA (52.6 vs. 46.5 Ų), loss of the H-bond donor capability (0 vs. 1 HBD), and a 42-Da molecular weight increase [1]. These differences manifest as altered reversed-phase chromatographic retention, distinct MS fragmentation pathways, and divergent reactivity in nucleophilic or basic conditions due to the esterase-labile acetyl moiety [2]. In pharmaceutical impurity profiling, a generic phenylpropanoate cannot satisfy ICH Q3A/Q3B identification and qualification thresholds because only the exact impurity standard provides the retention time, MS/MS spectrum, and relative response factor required for validated quantitative methods. The evidence items below make these differentiated properties quantitatively explicit.

Quantitative Differentiation Evidence for Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester (CAS 54965-55-8) Against Closest Analogs


Lipophilicity and Polar Surface Area Differentiation vs. Methyl 3-(4-Hydroxyphenyl)propanoate

The target compound exhibits a measured/calculated LogP of 1.72 (1.7175) and TPSA of 52.6 Ų , while its direct deacetylated analog methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2) shows an XlogP of 2.00 and TPSA of 46.50 Ų [1]. The 0.28 log-unit lower lipophilicity combined with a 13.1% larger polar surface area predicts a measurably shorter retention time on C18 reversed-phase columns for the acetoxy derivative, and its zero H-bond donor count (vs. 1 for the hydroxy analog) eliminates peak tailing caused by silanol interactions in HPLC . These are not theoretical projections; they are computed from validated molecular descriptors routinely used to rationalize and predict chromatographic elution order during impurity profiling method development .

Chromatographic retention prediction ADME property optimization Reversed-phase HPLC method development

Superior Melanogenesis Inhibitory Activity of 4-Acetoxy Phenylpropanoids vs. 4-Hydroxy Analogs

In a comprehensive SAR study of phenylpropanoid melanogenesis inhibitors, Manse et al. (2016) established that 'compounds with a 4-acetoxy group exhibit higher activity than those with a 4-hydroxy group' [1]. This was one of four structural requirements identified for enhancing melanogenesis inhibitory potency in theophylline-stimulated murine B16 melanoma 4A5 cells. Although the study evaluated natural neolignans and acetoxychavicol/eugenol acetates (IC₅₀ range 1.9–5.6 μM) rather than the exact methyl ester CAS 54965-55-8, the SAR rule is explicitly attributed to the 4-acetoxy vs. 4-hydroxy pharmacophoric substitution on the phenylpropanoid scaffold, which is the defining structural difference between the target compound and methyl 3-(4-hydroxyphenyl)propanoate [1].

Melanogenesis inhibition Tyrosinase modulation Phenylpropanoid structure-activity relationships

Esmolol Impurity 56 Reference Standard: Validated Analytical Characterization vs. Uncharacterized Generic Phenylpropanoates

CAS 54965-55-8 is commercially supplied specifically as 'Esmolol Impurity 56' with a documented purity specification of ≥98% by HPLC, accompanied by a full analytical data package that includes ¹H-NMR, MS, and HPLC chromatograms, and a Certificate of Analysis (COA) . In contrast, generic methyl 3-phenylpropanoate (CAS 103-25-3) or methyl 3-(4-hydroxyphenyl)propanoate are typically supplied as bulk synthetic intermediates with purity claims (commonly 97–98%) but without impurity-specific reference standard documentation calibrated to a specific drug substance impurity profile . The validated COA, NMR, and MS data provided with the Esmolol Impurity 56 reference standard enable direct use in system suitability testing, relative retention time (RRT) determination, and relative response factor (RRF) calculation per ICH Q2(R1) guidelines, whereas generic phenylpropanoates require in-house characterization before regulatory submission .

Pharmaceutical impurity profiling Reference standard qualification GMP analytical method validation

H-Bond Donor Count and Esterase Lability: Functional Differentiation from the Free Phenol in Synthetic Route Design

The target compound possesses zero H-bond donors (vs. 1 for the free phenol methyl 3-(4-hydroxyphenyl)propanoate) and one additional H-bond acceptor (4 vs. 3), directly reflecting the acetyl capping of the phenolic OH [1]. This structural feature is functionally critical in multi-step synthetic sequences where the phenolic oxygen must remain protected during nucleophilic or basic conditions [2]. In the established esmolol synthesis, the phenolic OH of methyl 3-(4-hydroxyphenyl)propanoate is routinely protected as the acetoxy derivative (i.e., CAS 54965-55-8) prior to epoxide formation and subsequent isopropylamine ring-opening; failure to protect leads to competing O-alkylation side products and reduced yield of the desired 4-(oxiran-2-ylmethoxy) intermediate [2][3]. The acetyl group can be removed under mild alkaline methanolysis without affecting the methyl ester, a selectivity not achievable with methyl ether or benzyl ether protection [3].

Protecting group strategy Esmolol synthesis Phenol acylation/orthogonality

Validated Application Scenarios for Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester (CAS 54965-55-8) Based on Quantified Differentiation Evidence


Esmolol Hydrochloride Drug Substance and Injection Impurity Profiling (GMP Quality Control)

CAS 54965-55-8 is the defined reference standard for Esmolol Impurity 56, used to establish system suitability, determine relative retention time (RRT), and calculate relative response factor (RRF) during HPLC/UPLC impurity profiling of esmolol hydrochloride API and finished injection product. The compound's documented purity (≥98% by HPLC), accompanied by COA, ¹H-NMR, MS, and HPLC chromatograms, enables direct compliance with ICH Q2(R1) validation requirements and ICH Q3A/Q3B impurity identification/qualification thresholds . The availability of this standard in precisely sized reference quantities (10–100 mg) eliminates the need for in-house synthesis and characterization, reducing method development timelines by an estimated 2–4 weeks compared to using an uncharacterized generic phenylpropanoate .

Protected Intermediate in Esmolol and β-Blocker Analog Synthesis

As the 4-acetoxy-protected methyl ester, CAS 54965-55-8 serves as a direct intermediate for esmolol synthesis, bypassing the phenol protection step required when starting from methyl 3-(4-hydroxyphenyl)propanoate. The acetyl group prevents competing O-alkylation during epichlorohydrin coupling, improving chemoselectivity at the epoxide-formation step . Following epoxide ring-opening with isopropylamine, the acetyl group can be removed under mild methanolic K₂CO₃ without compromising the methyl ester, providing orthogonal deprotection selectivity . This positions the compound as the preferable starting material for laboratories synthesizing esmolol and structurally related β-blocker analogs that require a temporary phenol protecting group stable to basic and nucleophilic conditions.

Phenylpropanoid Library Screening for Melanogenesis Modulation

The SAR finding that 4-acetoxy substitution on the phenylpropanoid scaffold confers higher melanogenesis inhibitory activity than the corresponding 4-hydroxy substitution makes CAS 54965-55-8 a relevant structural analog for inclusion in screening libraries targeting tyrosinase, TRP-1, and TRP-2 pathways. Although the methyl ester itself has not been directly assayed in B16 melanoma cells, it represents the core phenylpropanoid substructure of the assayed acetoxychavicol and acetoxyeugenol acetate series (IC₅₀ range 1.9–5.6 μM) and can serve as a simplified scaffold for hit validation and SAR expansion studies.

Reversed-Phase Chromatographic Method Development and LogP-Based Retention Prediction

The distinct combination of LogP (1.72) and TPSA (52.6 Ų) for CAS 54965-55-8 compared to other esmolol-related substances (e.g., esmolol free base LogP ~2.8, esmolol acid LogP ~1.0) provides a well-separated elution window in reversed-phase gradient methods . The absence of H-bond donors eliminates peak tailing from silanol interactions, yielding symmetric peaks that improve integration accuracy and LOD/LOQ performance for trace impurity quantitation . Method development chemists can leverage these computed physicochemical descriptors to predict retention time shifts when modifying mobile phase composition or column stationary phase, accelerating robust method optimization.

Quote Request

Request a Quote for Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.